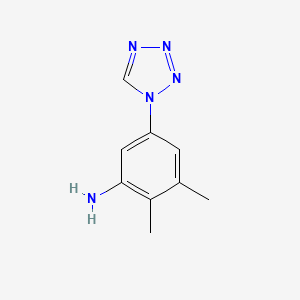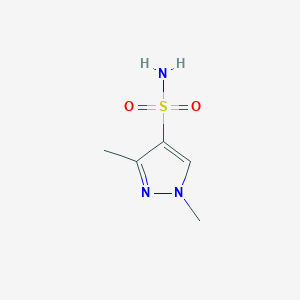
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazole-4-sulfonamide, also known by its chemical formula C5H9N3O2S , is an organic compound. Its CAS number is 88398-53-2 . The compound consists of a pyrazole ring with two methyl groups (1,3-dimethyl) and a sulfonamide functional group attached to it .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide comprises a pyrazole core with two methyl groups (1,3-dimethyl) and a sulfonamide (-SO2NH2) substituent. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-4-sulfonamide may participate in various chemical reactions, including substitution, addition, or condensation reactions. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibitors of Enzymes
1,3-Dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit significant activity as inhibitors of various enzymes. For instance, pyrazoline benzensulfonamides have been studied for their inhibitory effects on human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds showed effective inhibition with low cytotoxicity, suggesting potential for therapeutic applications (Ozmen Ozgun et al., 2019).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide compounds. A study demonstrated the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, highlighting a novel 1,3-sulfonyl shift, critical in the transformation process (Zhu et al., 2013).
Biological Activity
Sulfonamide derivatives, including 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, are promising targets for finding new substances with specific biological activity. They are widely used as inhibitors of carbonic anhydrases involved in various biochemical processes (Komshina et al., 2020).
Antimicrobial and Antioxidant Activity
Studies have also shown that certain sulfonamide derivatives possess antimicrobial and antioxidant activities. For instance, some pyrazole-based sulfonamide derivatives have exhibited significant antimicrobial and antioxidant activities in vitro (Badgujar et al., 2018).
Development of Novel Medicinal Compounds
The synthesis and evaluation of sulfonamide derivatives have contributed to the development of novel medicinal compounds. For example, a study involving the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides used a sulfur-functionalized aminoacrolein derivative. This work demonstrated the efficient synthesis of pyrazole-4-sulfonamides, expanding the potential for rapid access to other heterocyclic sulfonyl fluorides (Tucker et al., 2015).
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities against various cell lines. For instance, certain derivatives showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Safety And Hazards
Orientations Futures
Research on 1,3-Dimethyl-1H-pyrazole-4-sulfonamide should explore its potential applications, such as medicinal properties, catalysis, or material science. Investigate its interactions with biological targets and evaluate its efficacy in relevant assays. Additionally, consider modifications to enhance its properties or develop derivatives with improved characteristics .
Propriétés
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRVLUHFKWHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283822 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
CAS RN |
88398-53-2 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


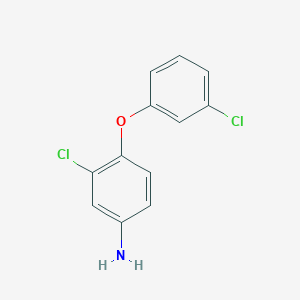


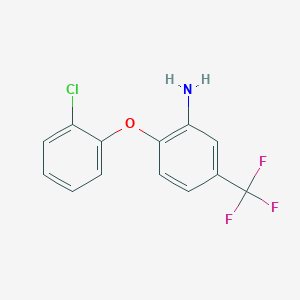
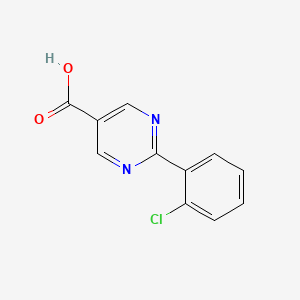
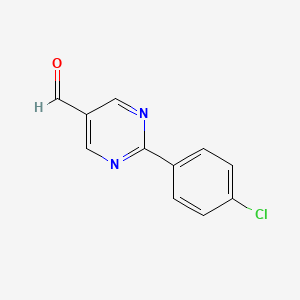
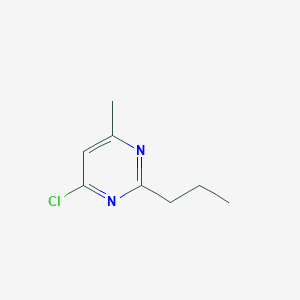
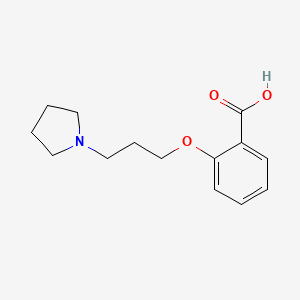

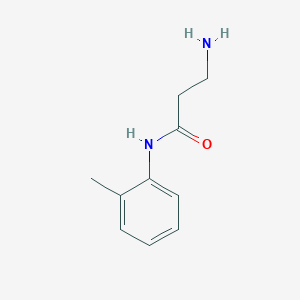
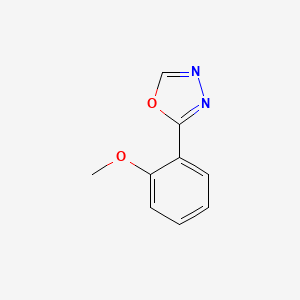
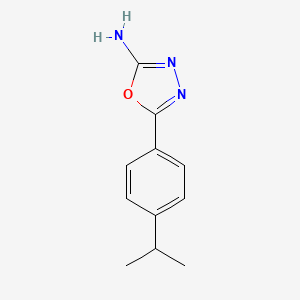
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
